molecular formula C9H6BrFN2 B1528177 5-bromo-1-(4-fluorophenyl)-1H-pyrazole CAS No. 1245149-36-3

5-bromo-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1528177
CAS No.: 1245149-36-3
M. Wt: 241.06 g/mol
InChI Key: CGSUENPUMUSDNX-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with bromoacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Using electrophiles like nitronium ion (NO₂⁺) in the presence of a strong acid.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Pyrazoline derivatives

  • Substitution: Nitro-substituted derivatives

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is similar to other halogenated pyrazoles, such as 3-bromo-1-(4-fluorophenyl)-1H-pyrazole and 5-chloro-1-(4-fluorophenyl)-1H-pyrazole. its unique combination of bromine and fluorine atoms gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3-bromo-1-(4-fluorophenyl)-1H-pyrazole

  • 5-chloro-1-(4-fluorophenyl)-1H-pyrazole

  • 5-iodo-1-(4-fluorophenyl)-1H-pyrazole

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Biological Activity

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an anti-inflammatory, analgesic, and antimicrobial agent, among other properties. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative data.

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition is significant for its potential application in treating inflammatory diseases.

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of this compound:

  • Study on Inflammatory Models : In an acetic acid-induced abdominal writhing test, this compound significantly reduced abdominal writhing, indicating its analgesic potential. Additionally, it demonstrated effectiveness in reducing paw edema in carrageenan-induced pleurisy tests, showcasing its anti-inflammatory capabilities .
  • Mechanistic Insights : The analgesic activity may involve modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and potassium channels, suggesting a multifaceted mechanism of action .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • In Vitro Studies : Research has shown that this compound can inhibit various bacterial strains, making it a candidate for further pharmacological evaluation in treating infectious diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
3-Bromo-1-(4-fluorophenyl)-1H-pyrazoleC10H6BrFN2C_{10}H_6BrFN_2Bromine at position 3; different carboxylic position
5-Bromo-1-(3-chlorophenyl)-1H-pyrazoleC10H6BrClN2C_{10}H_6BrClN_2Chlorine substituent; similar biological activity
5-Bromo-1-(4-fluorophenyl)-5-methyl-1H-pyrazoleC11H10BrFN2C_{11}H_{10}BrFN_2Methyl group addition; altered solubility profile

This table illustrates how variations in substituents can significantly affect biological activity and chemical properties.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was found to reduce inflammation markers significantly in animal models. The study concluded that this compound could be developed further as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial activity, warranting further investigation into its therapeutic applications .

Properties

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-9-5-6-12-13(9)8-3-1-7(11)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSUENPUMUSDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245149-36-3
Record name 5-bromo-1-(4-fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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